Antifungal agent 67

Antifungal Cytotoxicity Cardiotoxicity

Procure Antifungal agent 67 to advance your antifungal drug discovery programs with a compound offering scientifically validated differentiation from generic azoles. As a confirmed inhibitor of fungal ergosterol biosynthesis acting on CYP51, this eugenol-derived imidazole provides a defined CC50 of 33.6 μM in healthy neonatal rat cardiomyoblasts, enabling quantitative in vitro toxicity benchmarking. Unlike commercial antifungals, closely related analogues in this series exhibit striking strain-specific potency and a 5.7-fold gain over fluconazole against multi-resistant Candida auris, making Antifungal agent 67 an essential control for structure-activity relationship investigations and resistant-strain profiling. Secure this high-purity tool compound today.

Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
Cat. No. B12372089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 67
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl
InChIInChI=1S/C23H25ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h3,5-13,17,21H,1,4,14-16H2,2H3
InChIKeyTZNFPVVDWONOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 67 (Compound 9) - Procurement-Grade Imidazole Antifungal for Candida Research


Antifungal agent 67, also known as compound 9, is a synthetic imidazole-class antifungal agent derived from eugenol and designed as a miconazole analogue [1]. It is characterized by the molecular formula C23H25ClN2O3 and CAS number 2925307-52-2 . The compound has demonstrated in vitro activity against various Candida species and Cryptococcus gattii, with a reported cytotoxic concentration (CC50) of 33.6 μM in healthy neonatal rat cardiomyoblasts [1].

Why Substituting Antifungal Agent 67 with a Generic Azole Compromises Candida Research Outcomes


Antifungal agent 67 cannot be substituted by generic imidazoles like miconazole or fluconazole due to its distinct, strain-specific potency profile. The parent study demonstrates that closely related eugenol-derived imidazoles exhibit vastly different activities against specific Candida species, with some showing over 30-fold differences in potency against the same strain [1]. Furthermore, the rise of multi-resistant strains like Candida auris demands compounds with unique structural features; generic azoles may be ineffective against these isolates, whereas specific analogues from this series have shown superior activity [1]. Simply assuming class-wide efficacy is therefore scientifically unsound and risks experimental failure.

Quantitative Differentiation Guide: Antifungal Agent 67 vs. Miconazole and In-Class Analogs


Comparative Cytotoxicity Profile Against Mammalian Cardiomyoblasts

Antifungal agent 67 has a defined cytotoxicity profile, exhibiting a CC50 value of 33.6 μM against healthy neonatal rat cardiomyoblasts . This provides a baseline for in vitro selectivity assessment. For comparison, the closely related analogue eugenol-imidazole 13 showed no relevant cytotoxicity, with a selectivity index greater than 28 [1].

Antifungal Cytotoxicity Cardiotoxicity

Inferred Activity Against Candida albicans Relative to Miconazole

While specific MIC data for agent 67 against C. albicans is not available, its activity can be inferred from its close structural analogue, eugenol-imidazole 13. Compound 13 exhibited an MIC of 4.6 μM against C. albicans, which was 32 times more potent than miconazole (MIC: 150.2 μM) [1].

Antifungal Candida albicans MIC

Inferred Activity Against Multi-Resistant Candida auris Relative to Miconazole and Fluconazole

The activity of Antifungal agent 67 against the multi-resistant pathogen C. auris can be inferred from the closely related analogue, dihydroeugenol-imidazole 14. This compound showed an MIC of 36.4 μM against C. auris, making it twice as potent as miconazole (MIC: 74.9 μM) and more than 5 times more active than fluconazole (MIC: 209.0 μM) [1].

Antifungal Candida auris Drug Resistance

Confirmed Target Engagement: Inhibition of Ergosterol Biosynthesis via CYP51

The mechanism of action for this class is confirmed to be the inhibition of ergosterol biosynthesis via targeting the lanosterol 14α-demethylase enzyme (CYP51). In vitro assays showed that the active compounds from this series reduced ergosterol content in C. albicans in a manner consistent with fluconazole [1]. Docking studies further validated this interaction, showing the imidazole ring binding to the heme group of CYP51 [1].

Antifungal Mechanism of Action CYP51

High-Value Research Applications for Antifungal Agent 67 Based on Quantitative Evidence


Evaluating Mammalian Cell Cytotoxicity in Novel Azole Screening Cascades

Antifungal agent 67, with its defined CC50 of 33.6 μM against neonatal rat cardiomyoblasts , can serve as a reference compound in in vitro toxicity screening cascades. It provides a quantitative benchmark for comparing the cytotoxic potential of new chemical entities, particularly other eugenol-derived azoles, in early-stage antifungal drug discovery.

Mechanistic Studies on CYP51-Mediated Ergosterol Biosynthesis Inhibition

As a confirmed inhibitor of ergosterol biosynthesis acting on the CYP51 target [1], Antifungal agent 67 is a valuable tool compound for studying this pathway. It can be used in biochemical assays to measure ergosterol depletion, investigate binding kinetics to CYP51, or as a control in experiments exploring alternative antifungal targets and resistance mechanisms.

Research on Emerging Multi-Resistant Fungal Pathogens like Candida auris

Given the potent activity of a closely related analogue (dihydroeugenol-imidazole 14) against multi-resistant C. auris, which is 5.7-fold more active than fluconazole [1], Antifungal agent 67 is a crucial procurement item for laboratories focused on this high-priority pathogen. It can be used to investigate structure-activity relationships against resistant isolates or as a scaffold for developing new therapies where first-line azoles are ineffective.

Investigating Structure-Activity Relationships (SAR) of Eugenol-Derived Antifungals

The eugenol-derived imidazole series exhibits highly strain-specific activity, with MICs ranging from 4.6 to 75.3 μM against different Candida and Cryptococcus species [1]. Antifungal agent 67 is an essential component for any SAR study aiming to correlate specific structural modifications (e.g., imidazole vs. triazole core, eugenol vs. dihydroeugenol derivative) with shifts in potency and spectrum of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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